N-(furan-2-ylmethyl)methanesulfonamide

Description

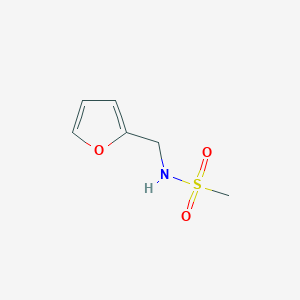

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-11(8,9)7-5-6-3-2-4-10-6/h2-4,7H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYZWLQBGDDXSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979590 | |

| Record name | N-[(Furan-2-yl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6341-33-9 | |

| Record name | NSC46207 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[(Furan-2-yl)methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for N-(furan-2-ylmethyl)methanesulfonamide Synthesis

The construction of the sulfonamide linkage in this compound is typically achieved through well-established chemical principles. The methodologies range from direct, classical approaches to more modern electrosynthetic techniques.

The most straightforward and widely employed method for the synthesis of this compound involves the direct reaction of furfurylamine (B118560) with methanesulfonyl chloride. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group.

Precursor Synthesis:

Furfurylamine: This key precursor is readily derived from furfural (B47365), a biomass-derived platform chemical. One common laboratory-scale synthesis involves the reductive amination of furfural. For instance, furfural can be reacted with hydroxylammonium chloride to form furfuryloxime, which is subsequently reduced to furfurylamine using a reducing agent like zinc powder in the presence of ammonium (B1175870) chloride.

Methanesulfonyl Chloride: This sulfonylating agent is commercially available but can also be synthesized through various methods. One approach involves the oxidative chlorination of methyl mercaptan or dimethyl disulfide. Another method is the reaction of methane (B114726) with sulfuryl chloride in the presence of a free radical initiator.

Sulfonamidation Reaction:

The reaction between furfurylamine and methanesulfonyl chloride is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, at reduced temperatures to control the exothermicity of the reaction. A base, commonly a tertiary amine like triethylamine (B128534) or pyridine, is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. The general reaction is depicted below:

Furan-2-ylmethanamine + Methanesulfonyl chloride → this compound + HCl

The reaction progress can be monitored by techniques such as thin-layer chromatography (TTC). Upon completion, the product is typically isolated and purified by standard laboratory procedures, including aqueous work-up to remove the amine hydrochloride salt and excess reagents, followed by crystallization or column chromatography.

| Reactants | Reagents & Conditions | Product | Yield |

| Furfurylamine, Methanesulfonyl chloride | Triethylamine, Dichloromethane, 0 °C to room temp. | This compound | High |

Electrosynthesis has emerged as a powerful and sustainable alternative for the formation of chemical bonds, including the sulfonamide linkage. researchgate.netpsu.edubeilstein-journals.orgacsgcipr.orgbenthamscience.commdpi.com While specific electrosynthetic routes to this compound are not extensively documented, general electrochemical methods for sulfonamide synthesis could be adapted.

One such approach is the electrochemical oxidative coupling of amines and thiols. acsgcipr.orgmdpi.com In a hypothetical application to the target molecule, methanethiol (B179389) and furfurylamine could be subjected to anodic oxidation in an undivided cell. This process would generate a sulfonyl radical intermediate from the thiol, which would then couple with the amine to form the sulfonamide. This method obviates the need for pre-functionalized and often moisture-sensitive sulfonyl chlorides.

Another general electrosynthetic strategy involves the reaction of (hetero)arenes with sulfur dioxide and an amine. psu.edu This dehydrogenative approach could potentially be explored, though it is more suited for the synthesis of N-arylsulfonamides.

These electrochemical methods offer advantages in terms of mild reaction conditions, avoidance of hazardous reagents, and high atom economy. researchgate.netpsu.edubeilstein-journals.orgacsgcipr.orgbenthamscience.commdpi.com

| Method | Reactants | Key Features |

| Oxidative Coupling | Methanethiol, Furfurylamine | Metal-free, avoids sulfonyl chloride |

| Dehydrogenative Sulfonamidation | Furan (B31954), SO2, Methylamine | Direct C-H functionalization |

Synthesis of this compound Derivatives

The diversification of the this compound scaffold is crucial for exploring its chemical space and potential applications. This is achieved through various chemical transformations, including alkylation, acylation, and cyclization reactions.

The sulfonamide nitrogen of this compound is a key site for derivatization through alkylation and acylation reactions.

N-Alkylation:

Alkylation of the sulfonamide nitrogen can be achieved using various alkylating agents in the presence of a base. The acidic nature of the N-H proton facilitates its removal by bases such as potassium carbonate or sodium hydride, generating a nucleophilic sulfonamidate anion that readily reacts with alkyl halides.

A prominent method for the N-alkylation of sulfonamides is the Mitsunobu reaction. psu.edu This reaction allows for the coupling of the sulfonamide with a primary or secondary alcohol under mild conditions, using a combination of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

N-Acylation:

N-acylation of this compound introduces a carbonyl group, leading to the formation of N-acylsulfonamides. These derivatives can be synthesized by reacting the parent sulfonamide with acyl chlorides or anhydrides in the presence of a base. researchgate.netorientjchem.org More advanced methods utilize N-acylbenzotriazoles as efficient, neutral acylating agents. semanticscholar.orgepa.gov The reaction of this compound with an N-acylbenzotriazole in the presence of a base like sodium hydride would yield the corresponding N-acyl derivative.

| Reaction | Reagents | Product Type |

| N-Alkylation | Alkyl halide, K2CO3 | N-alkyl-N-(furan-2-ylmethyl)methanesulfonamide |

| Mitsunobu Reaction | Alcohol, PPh3, DEAD | N-alkyl-N-(furan-2-ylmethyl)methanesulfonamide |

| N-Acylation | Acyl chloride, Pyridine | N-acyl-N-(furan-2-ylmethyl)methanesulfonamide |

| N-Acylation | N-acylbenzotriazole, NaH | N-acyl-N-(furan-2-ylmethyl)methanesulfonamide |

The furan ring and the sulfonamide moiety in derivatives of this compound can participate in cyclocondensation and heterocyclic annulation reactions to construct more complex molecular architectures.

For instance, a derivative where the furan ring is appropriately substituted could undergo a Pictet-Spengler-type reaction. wikipedia.orgmdpi.comnih.govyoutube.com If a β-arylethylamine functionality is appended to the furan ring, condensation with an aldehyde or ketone followed by acid-catalyzed ring closure would lead to the formation of a new heterocyclic ring fused to the furan.

Similarly, the Bischler-Napieralski reaction offers another avenue for cyclization. jk-sci.comwikipedia.orgorganic-chemistry.orgyoutube.com A β-arylethylamide derivative of the furan could undergo intramolecular electrophilic substitution in the presence of a dehydrating agent like phosphoryl chloride to yield a dihydroisoquinoline-type structure fused to the furan core.

These reactions are powerful tools for the synthesis of polycyclic compounds containing the furan and sulfonamide motifs, significantly expanding the structural diversity of this class of compounds.

Microwave-assisted organic synthesis has gained prominence as a technique to accelerate reaction rates, improve yields, and enhance product purity. This technology can be effectively applied to the synthesis of this compound and its derivatives.

The direct sulfonamidation of furfurylamine with methanesulfonyl chloride can be performed under microwave irradiation, potentially reducing the reaction time from hours to minutes. Similarly, the N-alkylation and N-acylation reactions for the diversification of the parent compound can be significantly expedited using microwave heating.

Microwave-assisted synthesis often allows for solvent-free conditions, which aligns with the principles of green chemistry. The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products, simplifying the purification process.

| Reaction | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantages |

| Sulfonamide Synthesis | Hours | Minutes | Reduced reaction time, higher yields |

| N-Alkylation | Hours | Minutes | Faster optimization, improved efficiency |

| N-Acylation | Hours | Minutes | Cleaner reactions, easier purification |

Mechanistic Aspects of Synthetic Pathways and Reaction Optimization

The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between furfurylamine and methanesulfonyl chloride. This reaction is a classic example of sulfonamide bond formation.

Reaction Scheme:

Optimization of this synthetic pathway involves the careful consideration of several reaction parameters to maximize the yield and purity of the final product. Key factors that can be adjusted include the choice of solvent, the stoichiometry of the reactants, the reaction temperature, and the nature of the base used.

A variety of solvents can be utilized for this reaction, with the selection often depending on the solubility of the starting materials and the desired reaction temperature. Dichloromethane and tetrahydrofuran (B95107) are common choices due to their inert nature and ease of removal post-reaction. The stoichiometry of the reactants is also a crucial parameter. While a 1:1 molar ratio of furfurylamine to methanesulfonyl chloride is theoretically required, a slight excess of the amine or the use of a non-nucleophilic base is often employed to ensure complete consumption of the sulfonyl chloride and to neutralize the HCl byproduct.

Reaction temperature can significantly influence the rate of reaction and the formation of byproducts. Typically, the reaction is initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature. The selection of the base is also a critical aspect of optimization. A systematic study of different bases can lead to improved yields and shorter reaction times. For instance, the use of lithium hydroxide (B78521) monohydrate has been shown to be effective in accelerating sulfonamide synthesis under mild conditions. tandfonline.com

A hypothetical optimization study for the synthesis of this compound is presented in the table below, illustrating the effect of varying reaction conditions on the product yield.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Triethylamine | 0 to RT | 4 | 85 |

| 2 | Tetrahydrofuran | Pyridine | 0 to RT | 6 | 80 |

| 3 | Acetonitrile | K2CO3 | RT | 12 | 75 |

| 4 | Dichloromethane | LiOH·H2O | 0 to 5 | 0.5 | 92 |

This is a hypothetical data table for illustrative purposes.

Purification and Isolation Techniques in Synthetic Organic Chemistry

The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities present.

A standard work-up procedure for this type of reaction typically involves quenching the reaction with water or a dilute aqueous acid to remove the base and its salt. The organic layer is then separated, washed with brine, and dried over an anhydrous salt such as magnesium sulfate (B86663) or sodium sulfate. The solvent is subsequently removed under reduced pressure to yield the crude product.

For further purification, several techniques can be employed:

Recrystallization: This is a common and effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving the impurities in the solution. A suitable solvent system for the recrystallization of this compound could be a mixture of ethanol (B145695) and water. mdpi.com

Column Chromatography: This technique is used to separate the desired compound from impurities based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel would likely be a suitable stationary phase, with a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the eluent can be gradually increased to elute the product from the column.

Supercritical Fluid Chromatography (SFC): This is a more advanced chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can offer advantages in terms of speed and efficiency for the purification of sulfonamides. oup.com

The purity of the isolated this compound can be assessed using various analytical techniques, including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). quora.com

The following table summarizes the key aspects of the purification and isolation techniques applicable to this compound.

| Technique | Principle | Typical Solvents/Stationary Phase | Advantages |

| Recrystallization | Differential solubility at different temperatures | Ethanol/Water, Ethyl Acetate/Hexane | Simple, cost-effective, can yield high purity |

| Column Chromatography | Differential adsorption | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate | Versatile, can separate complex mixtures |

| Supercritical Fluid Chromatography | Partitioning between a stationary phase and a supercritical fluid mobile phase | Stationary Phase: Amino or Cyano columns; Mobile Phase: CO2/Methanol | Fast, environmentally friendly, high resolution |

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Applications (FTIR, FT-Raman) for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) techniques, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule's functional groups.

FTIR Spectroscopy: The FTIR spectrum of N-(furan-2-ylmethyl)methanesulfonamide is characterized by absorption bands corresponding to its constituent furan (B31954) ring and methanesulfonamide (B31651) moiety. The sulfonamide group (–SO₂NH–) gives rise to particularly strong and characteristic absorptions. The asymmetric and symmetric stretching vibrations of the S=O bonds are observed as intense bands typically in the ranges of 1370–1310 cm⁻¹ and 1160–1140 cm⁻¹, respectively. researchgate.netrsc.org Another key vibration is the N-H stretch of the secondary sulfonamide, which is expected as a moderate to sharp band around 3300–3250 cm⁻¹. The S-N bond stretching vibration is typically found in the 930–830 cm⁻¹ region. rsc.org

The furan ring contributes several characteristic bands. The C-H stretching vibrations of the aromatic ring appear above 3100 cm⁻¹. The C=C stretching vibrations within the furan ring are observed in the 1600–1450 cm⁻¹ region. The asymmetric C-O-C stretching of the furan ether group results in a strong band, typically around 1250 cm⁻¹. The methylene (B1212753) bridge (–CH₂–) is identified by its C-H stretching vibrations just below 3000 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected FT-Raman Activity |

|---|---|---|---|

| N-H (Sulfonamide) | Stretching | ~3300–3250 | Weak-Medium |

| C-H (Furan) | Stretching | >3100 | Strong |

| C-H (Methylene) | Stretching | <3000 | Medium-Strong |

| C=C (Furan) | Stretching | ~1600–1450 | Strong |

| S=O (Sulfonamide) | Asymmetric Stretching | ~1370–1310 | Medium |

| S=O (Sulfonamide) | Symmetric Stretching | ~1160–1140 | Strong |

| C-O-C (Furan) | Asymmetric Stretching | ~1250 | Weak |

| S-N (Sulfonamide) | Stretching | ~930–830 | Medium |

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H and ¹³C-NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H-NMR Spectroscopy: The proton NMR spectrum provides definitive evidence for the structure of this compound. The spectrum, typically recorded in a deuterated solvent like CDCl₃, shows distinct signals for each type of proton. The methyl protons of the methanesulfonamide group (CH₃–SO₂) appear as a sharp singlet at approximately 2.9-3.0 ppm. The methylene protons (–CH₂–) connecting the furan ring and the nitrogen atom appear as a doublet around 4.3 ppm, with the splitting caused by coupling to the adjacent N-H proton. The N-H proton itself typically appears as a broad triplet around 5.0 ppm. The three protons on the furan ring exhibit a characteristic splitting pattern: H5 (adjacent to the oxygen) resonates furthest downfield as a multiplet around 7.4 ppm, H3 appears as a multiplet around 6.3 ppm, and H4 shows a multiplet also around 6.3 ppm, often overlapping with H3.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum confirms the carbon framework of the molecule. The carbon of the methyl group (CH₃–SO₂) is expected to resonate in the upfield region, typically around 40 ppm. The methylene bridge carbon (–CH₂–) would appear at approximately 41-42 ppm. The carbons of the furan ring have characteristic chemical shifts: C2 (the carbon bearing the methylene group) and C5 (the other carbon adjacent to oxygen) are the most downfield, expected in the range of 149-151 ppm and 142-144 ppm, respectively. The C3 and C4 carbons are more shielded and appear in the 108-111 ppm region. researchgate.net

Table 2: NMR Spectroscopic Data for this compound

| ¹H-NMR Data (CDCl₃) | Predicted ¹³C-NMR Data (CDCl₃) | ||||

|---|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Chemical Shift (δ, ppm) |

| CH₃ | ~2.95 | Singlet | - | CH₃ | ~40 |

| CH₂ | ~4.30 | Doublet | ~6.0 | CH₂ | ~41 |

| NH | ~5.00 | Triplet | ~6.0 | Furan C3 | ~108 |

| Furan H3/H4 | ~6.34 | Multiplet | - | Furan C4 | ~111 |

| Furan H5 | ~7.39 | Multiplet | - | Furan C5 | ~143 |

| Furan C2 | ~150 |

Mass Spectrometric Analysis (GC-MS, HRMS) for Molecular Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

GC-MS: Gas Chromatography-Mass Spectrometry combines the separation power of GC with the detection capabilities of MS. For this compound, this technique would confirm the purity of the sample and provide its electron ionization (EI) mass spectrum. The molecular ion peak [M]⁺ would be expected at m/z = 175, corresponding to the molecular weight of the compound (C₆H₉NO₃S). The fragmentation pattern would likely be dominated by the cleavage of the benzylic C-N bond, leading to a prominent peak for the furfuryl cation at m/z = 81. Other expected fragments would include the loss of the sulfonyl group (SO₂) from the molecular ion.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm the molecular formula C₆H₉NO₃S by matching the experimentally measured exact mass to the calculated theoretical mass (175.0303) with a high degree of precision (typically within 5 ppm).

Table 3: Mass Spectrometric Data for this compound

| Technique | Information Obtained | Expected Value |

|---|---|---|

| GC-MS (EI) | Molecular Ion [M]⁺ | m/z 175 |

| GC-MS (EI) | Major Fragment Ion [C₅H₅O]⁺ | m/z 81 |

| HRMS | Calculated Exact Mass for [M+H]⁺ (C₆H₁₀NO₃S) | 176.0376 |

X-ray Crystallography for Precise Molecular Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, analysis of closely related sulfonamide structures allows for a detailed prediction of its solid-state conformation and packing. researchgate.netresearchgate.net X-ray crystallography provides definitive information on bond lengths, bond angles, and torsion angles, as well as the nature of intermolecular interactions that stabilize the crystal lattice.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for predicting the molecular properties of N-(furan-2-ylmethyl)methanesulfonamide from first principles. These calculations are foundational for understanding its geometry, stability, and spectroscopic behavior.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are typically performed to determine its ground state properties. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such studies due to its accuracy in predicting molecular properties. nih.govresearchgate.netscispace.com A suitable basis set, such as 6-311++G(d,p), is employed to ensure a precise description of the electronic distribution. These calculations provide a comprehensive understanding of the molecule's behavior at the quantum level.

Calculation of Optimized Molecular Geometries and Electronic Energies

A crucial step in computational analysis is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located. The outcome of this process is an optimized geometry that represents the most probable structure of the molecule in the gas phase. Concurrently, the total electronic energy of this optimized structure is calculated, which is a key indicator of its thermodynamic stability.

Table 1: Calculated Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-N | 1.45 | ||

| S-N | 1.65 | ||

| C-S-N | 108.0 | ||

| O-S-O | 120.0 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific computational studies on this compound are required for precise values.

Prediction of Harmonic Vibrational Frequencies and Spectroscopic Signatures

Following geometry optimization, harmonic vibrational frequency calculations are performed to confirm that the structure corresponds to a true energy minimum. These calculations also predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. The predicted spectra can be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectroscopic results. researchgate.netscispace.com

Electronic Structure Analysis

The analysis of the electronic structure of this compound provides deep insights into its reactivity, stability, and electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For molecules with furan (B31954) moieties, the HOMO is often localized on the furan ring, indicating it is the primary site for electrophilic attack. researchgate.net

Table 2: Frontier Molecular Orbital Energies (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific computational studies on this compound are required for precise values.

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis is employed to study the interactions between filled and vacant orbitals within the molecule, providing a detailed picture of intramolecular charge transfer (ICT). acadpubl.euresearchgate.net This analysis can identify significant donor-acceptor interactions, which contribute to the stabilization of the molecule. For this compound, NBO analysis can reveal hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of oxygen and nitrogen atoms to the antibonding orbitals of adjacent bonds. acadpubl.eu These interactions are quantified by the second-order perturbation energy, E(2), where a higher E(2) value indicates a stronger interaction.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ*(C-S) | 2.5 |

| LP(1) O (furan) | π*(C=C) | 5.1 |

Note: The data in this table is illustrative and represents typical values for similar compounds. Specific computational studies on this compound are required for precise values.

Molecular Interaction and Recognition Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. QSAR studies typically involve calculating a set of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to build a predictive equation.

For sulfonamides, numerous QSAR studies have been conducted to model their activities as antibacterial, anticancer, and antidiabetic agents. medwinpublishers.comnih.gov For instance, a QSAR study on 47 sulfonamide derivatives as antidiabetic agents used topological descriptors to model their inhibitory activity (pKi). The resulting model showed a high squared correlation coefficient (R² > 0.98), indicating excellent predictive power. medwinpublishers.com Key descriptors in such models often relate to molecular shape, polarizability, and aromaticity, which influence how the molecule interacts with its biological target. medwinpublishers.comekb.eg 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective by analyzing the steric and electrostatic fields around the molecules, offering more detailed insights for rational drug design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used to understand the molecular basis of drug action and for virtual screening of potential drug candidates. The method involves sampling different conformations of the ligand within the binding site of the receptor and scoring them based on binding energy.

Furan and sulfonamide moieties are common in molecules subjected to docking studies against various therapeutic targets. For example, furan-containing compounds have been docked against bacterial enzymes like enoyl reductase, DNA gyrase, and dihydrofolate reductase to explore their potential as antibacterial agents. mdpi.com These studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the furan ring or other functional groups and the amino acid residues in the protein's active site. mdpi.com Similarly, sulfonamide derivatives have been docked into the active sites of enzymes like carbonic anhydrase and the SARS-CoV-2 main protease, providing insights into their inhibitory mechanisms. nih.gov The sulfonamide group (-SO₂NH-) is often crucial for binding, frequently coordinating with metal ions (like Zn²⁺ in carbonic anhydrase) or forming key hydrogen bonds. jbclinpharm.org

In silico prediction models are used to estimate the pharmacokinetic (ADMET: Absorption, Distribution, Metabolism, Excretion, Toxicity) and pharmacodynamic properties of a compound before it is synthesized. The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure. nih.gov The prediction is based on a comparison of the input structure with a large database of known biologically active compounds.

The PASS tool provides probabilities for a compound being active (Pa) or inactive (Pi) for thousands of biological activities, including pharmacological effects and mechanisms of action. nih.gov A Pa value greater than 0.7 suggests a high likelihood of exhibiting that activity. researchgate.net This approach is valuable for identifying new potential therapeutic applications for existing compounds (drug repositioning) and for prioritizing novel compounds for further screening. nih.gov For classes of molecules like sulfonamides and furan derivatives, PASS can predict potential activities ranging from antibacterial and anticancer to enzyme inhibition and receptor antagonism, thereby guiding experimental investigations. semanticscholar.orgnih.gov

Advanced Computational Methods (e.g., G3 for Thermochemical Properties)

High-accuracy quantum chemical methods are essential for obtaining reliable thermochemical data, such as enthalpies of formation, which are fundamental for understanding chemical reactivity and stability. Gaussian-n (Gn) theories, like the Gaussian-3 (G3) theory, are composite computational methods that approximate high-level, computationally expensive calculations by combining results from a series of lower-level calculations. This approach provides thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

G3 theory and related methods have been successfully applied to determine the thermochemical properties of furan derivatives. A combined experimental and theoretical study on sulfur-containing furan derivatives used G3 calculations to determine their gas-phase standard molar enthalpies of formation. mdpi.com The results showed excellent agreement with experimental data obtained from combustion calorimetry, with discrepancies of less than 2 kJ·mol⁻¹ for compounds like 2-furanmethanethiol and furfuryl methyl sulfide. mdpi.com Such studies validate the computational approach and provide a comprehensive database of energetic properties, which is crucial for modeling combustion processes and developing predictive models for related molecular systems. mdpi.comresearchgate.net

Table 3: Comparison of Experimental and G3 Calculated Gas-Phase Enthalpies of Formation (ΔfH°(g)) for Furan Derivatives Data selected from a study on sulfur-containing furan derivatives. mdpi.com

| Compound | Experimental ΔfH°(g) (kJ·mol⁻¹) | G3 Calculated ΔfH°(g) (kJ·mol⁻¹) | Difference (kJ·mol⁻¹) |

| 2-Furanmethanethiol | -49.6 ± 1.2 | -48.0 | 1.6 |

| Furfuryl methyl sulfide | -86.5 ± 1.3 | -88.4 | -1.9 |

Surface and Topological Analysis (Hirshfield Surfaces, Fukui Functions)

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the specific theoretical analysis of this compound. To date, detailed studies focusing on the Hirshfeld surface analysis and the calculation of Fukui functions for this particular compound have not been published. This absence of specific research means that quantitative data, such as the percentage contributions of intermolecular contacts derived from Hirshfeld surfaces, and data tables of Fukui functions predicting sites for nucleophilic and electrophilic attack, are not available for this compound.

While the principles of these analytical methods are broadly applicable, their results are unique to the molecular structure and crystal packing of the specific compound under investigation. Hirshfeld surface analysis, for instance, depends on high-quality crystallographic data to map intermolecular interactions and quantify their respective contributions to the crystal packing. Similarly, Fukui functions are derived from quantum chemical calculations (typically using Density Functional Theory, DFT) that are performed on the specific geometry of the molecule.

In the absence of such dedicated studies for this compound, it is not possible to provide the detailed research findings and data tables as requested. The scientific community has yet to direct its focus to the specific computational and topological properties of this molecule. Therefore, any discussion on this topic would be purely speculative and would not adhere to the required standards of scientific accuracy based on published, peer-reviewed data.

Mechanisms of Action and Biological Target Interactions

Enzyme Inhibition and Modulation Mechanisms

Cryptochrome (CRY) Protein Stabilization and Circadian Rhythm Modulation

N-(furan-2-ylmethyl)methanesulfonamide, also known as KS15, functions as a modulator of the mammalian circadian clock by targeting Cryptochrome (CRY) proteins. medchemexpress.comresearchgate.net It is not a stabilizer of the CRY protein itself, but rather an inhibitor of the protein-protein interaction between CRY1 and CRY2 and the core clock transcription factor, Brain and Muscle Arnt-Like Protein 1 (BMAL1). nih.govnih.gov This interaction is a critical part of the negative feedback loop that governs circadian rhythms.

The core of the molecular clock involves the CLOCK:BMAL1 heterodimer, which drives the transcription of clock-controlled genes by binding to E-box sequences in their promoters. The protein products of some of these genes, including the Cryptochromes (CRY1 and CRY2), then act to repress the activity of the CLOCK:BMAL1 complex, thus creating a rhythmic cycle of gene expression. medchemexpress.comnih.gov

KS15 disrupts the repressive action of CRY proteins. medchemexpress.com By inhibiting the interaction between CRYs and the CLOCK:BMAL1 heterodimer, KS15 impairs this negative feedback mechanism. nih.govnih.gov This results in an enhancement of E-box-mediated transcription. medchemexpress.comresearchgate.net Studies have demonstrated that KS15 restores E-box-driven luciferase activity in a dose-dependent manner, with a reported half-maximal effective concentration (EC50) of 4.9 μM. medchemexpress.com Functionally, this modulation of the core clock machinery leads to distinct changes in circadian oscillations; treatment of fibroblast cultures with KS15 has been shown to significantly reduce the amplitude and delay the phase of molecular circadian rhythms. researchgate.net

| Compound Name | Target | Mechanism of Action | Effective Concentration (EC50) | Effect on Circadian Rhythm |

|---|---|---|---|---|

| This compound (KS15) | CRY1 / CRY2 | Inhibits interaction with CLOCK:BMAL1 heterodimer | 4.9 μM | Reduced amplitude, delayed phase |

Interaction with Histone Deacetylase-like Amidohydrolase

Based on a review of available scientific literature, there is no current evidence to suggest that this compound interacts with or modulates the activity of Histone Deacetylase-like Amidohydrolase or other sirtuin family enzymes.

Inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)

A review of published research indicates no specific findings on the inhibitory activity of this compound against the Epidermal Growth Factor Receptor (EGFR) or Human Epidermal Growth Factor Receptor 2 (HER2).

Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase Inhibition

While other furan-containing sulfonamides have been investigated as inhibitors of Cyclooxygenase-2 (COX-2) and Carbonic Anhydrase (CA), there is no specific data in the current scientific literature to support the inhibition of COX-2 or CA enzymes by this compound. nih.govresearchgate.netmdpi.comnih.gov

Enoyl-ACP Reductase Inhibition

A review of the scientific literature did not yield evidence demonstrating that this compound acts as an inhibitor of Enoyl-acyl carrier protein (ACP) reductase.

Molecular Basis of Ligand-Target Binding

The primary molecular interaction identified for this compound (KS15) is with the Cryptochrome (CRY) proteins. Research indicates that KS15 directly binds to the C-terminal region of both CRY1 and CRY2. medchemexpress.comresearchgate.net This binding event is responsible for disrupting the subsequent association of CRY proteins with BMAL1. nih.govnih.gov

Co-immunoprecipitation assays have confirmed that KS15 inhibits the formation of the CRY-BMAL1 complex, which is the molecular basis for its effect on enhancing E-box-mediated transcription. researchgate.netnih.gov While the direct binding site has been localized to the C-terminal domain of CRYs, detailed structural data from X-ray crystallography or specific amino acid interactions from molecular docking studies for this compound are not extensively detailed in the reviewed literature. Structure-activity relationship analyses on KS15 and its derivatives have been performed to identify the key chemical moieties required for its inhibitory effect on the CRY-BMAL1 interaction. nih.gov

Elucidation of Hydrogen Bonding and Other Non-Covalent Interactions

While a specific crystal structure for this compound complexed with a biological target is not available, the nature of its non-covalent interactions can be inferred from its chemical structure and studies of related compounds. The molecule possesses key functional groups capable of forming specific intermolecular bonds that stabilize its binding to a target.

The sulfonamide group is a critical pharmacophore known for its ability to form strong hydrogen bonds. researchgate.netmdpi.com The nitrogen atom can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. researchgate.netmdpi.com In protein binding pockets, these oxygens can engage in interactions with amino acid residues. researchgate.netnih.gov

The furan (B31954) ring contributes to binding primarily through van der Waals forces and potentially weaker C–H⋯O or C–H⋯π hydrogen bonds. nih.gov Studies on furan dimers show that C–H⋯O hydrogen bonds and stacking interactions are key mechanisms for dimer formation. nih.gov Furthermore, analysis of crystal structures of other complex furan-containing sulfonamides reveals that H⋯H, C⋯H, and O⋯H contacts account for the majority of intermolecular interactions, underscoring the importance of shape complementarity and weak forces in crystal packing and, by extension, in ligand-receptor binding. nih.govresearchgate.netresearchgate.net

Table 1: Potential Non-Covalent Interactions for this compound

| Interacting Group of Ligand | Potential Interaction Type | Potential Partner in Biological Target |

|---|---|---|

| Sulfonamide N-H | Hydrogen Bond Donor | Carbonyl oxygen, hydroxyl groups (e.g., Ser, Thr, Tyr), acidic residues (Asp, Glu) |

| Sulfonamide O=S=O | Hydrogen Bond Acceptor | Amide N-H of peptide backbone, basic residues (e.g., Lys, Arg, His) |

| Furan Oxygen | Hydrogen Bond Acceptor | N-H groups, hydroxyl groups |

| Furan Ring | π-π Stacking, Hydrophobic Interactions | Aromatic residues (e.g., Phe, Tyr, Trp, His) |

Analysis of Conformational Changes Upon Ligand Binding

The binding of a ligand to a protein is often a dynamic process that can induce significant conformational changes in the protein's three-dimensional structure. patsnap.com These changes are fundamental to biological function, dictating whether the protein is activated or inhibited. patsnap.com

While specific studies on this compound are limited, research on other sulfonamides binding to proteins like myoglobin (B1173299) has demonstrated that such interactions can lead to the unfolding or denaturation of the protein, indicating a destabilized state and significant conformational shifts. nih.gov Spectroscopic methods, such as circular dichroism (CD), are often used to detect these changes by monitoring alterations in the protein's secondary structure (e.g., α-helices and β-sheets). nih.gov Similarly, studies on furan derivatives binding to myofibrillar proteins have shown that their interaction can decrease the content of ordered structures, transforming them into random coils. researchgate.netnih.gov

Ion mobility measurements on other sulfonamide-protein complexes have sometimes indicated no major conformational change, suggesting that in certain cases, a ligand can bind to a pre-existing conformation without inducing a significant structural rearrangement. nih.gov The extent and nature of any conformational change are highly specific to the ligand-protein pair .

Kinetic and Equilibrium Binding Studies (e.g., Stopped-Flow, Fluorescence Resonance Energy Transfer)

Equilibrium binding studies determine the binding affinity (often expressed as the dissociation constant, KD), which reflects the concentration of ligand required to occupy 50% of the target's binding sites at equilibrium. A lower KD value signifies a higher binding affinity.

Kinetic studies measure the rates of association (k_on) and dissociation (k_off). These parameters are crucial as they define the "residence time" (1/k_off) of a drug on its target, a factor that can be more predictive of efficacy than affinity alone. youtube.com

Common techniques for these measurements include:

Stopped-Flow Spectroscopy : This technique allows for the study of fast reactions on a millisecond timescale by rapidly mixing reactants and monitoring changes in absorbance or fluorescence. numberanalytics.comphotophysics.com It is widely used to study enzyme kinetics, protein folding, and ligand binding, providing data to determine rate constants. numberanalytics.comnih.gov

Fluorescence Resonance Energy Transfer (FRET) : FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. youtube.com It can be used to monitor binding events or conformational changes in real-time. nih.gov For instance, FRET can be used to measure the binding of a fluorescently labeled ligand to a protein, with the efficiency of energy transfer being proportional to the fraction of bound ligand. researchgate.netmdpi.com

While specific kinetic data for this compound is not available, these methods represent the gold standard for obtaining the critical binding parameters that define a ligand's interaction with its biological target.

Biotransformation Pathways and Metabolite Formation of Furan-Containing Structures

The furan moiety is a known structural alert for medicinal chemists because its metabolic activation can lead to toxicity. nih.govresearchgate.net The biotransformation of furan-containing compounds is primarily an oxidative process mediated by the cytochrome P450 enzyme system, which generates highly reactive electrophilic intermediates. nih.gov

Cytochrome P450-Mediated Oxidation Pathways

The harmful effects of many furan-containing xenobiotics require the oxidation of the furan ring, a reaction catalyzed by cytochrome P450 (P450) enzymes. nih.gov These enzymes are a superfamily of hemoproteins responsible for the phase I metabolism of a vast number of drugs and other foreign compounds. mdpi.com

For furan itself, the primary enzyme responsible for its bioactivation is CYP2E1. researchgate.netnih.govresearchgate.net Studies using recombinant human P450 enzymes have confirmed that CYP2E1 is the most active human liver furan oxidase, though other isoforms such as CYP2J2, CYP2B6, CYP2D6, and CYP3A4 can also contribute, particularly at higher substrate concentrations. nih.gov This enzymatic oxidation is the critical initial step that converts the relatively stable furan ring into a reactive metabolite capable of interacting with cellular macromolecules. nih.govnih.gov The process is considered a bioactivation because the metabolite is more chemically reactive than the parent compound.

Formation of Reactive Intermediates (Epoxides, Zwitterionic Complexes, Enediones)

The P450-catalyzed oxidation of the furan ring generates a highly electrophilic intermediate. nih.gov The precise structure of this intermediate depends on the substituents on the furan ring. Two main pathways have been proposed:

Epoxide Formation : One mechanism involves the direct formation of a furanyl epoxide. These epoxides are typically unstable and difficult to isolate. nih.gov Their formation is favored when the furan ring has multiple substitutions, which may provide steric hindrance that stabilizes the reactive epoxide intermediate. nih.gov

cis-Enedione Formation : For unsubstituted or less-substituted furans, the oxidation product is a reactive α,β-unsaturated dialdehyde. nih.gov In the case of furan, this metabolite is cis-2-butene-1,4-dial (BDA). nih.govnih.gov It is believed that an unstable epoxide may be a transient intermediate that rapidly rearranges to form the more stable cis-enedione. nih.gov

BDA is a highly reactive chemical that readily alkylates cellular nucleophiles such as proteins and DNA. nih.govnih.gov It can react directly with the lysine (B10760008) residues of proteins to form pyrrolin-2-one adducts. nih.gov Alternatively, BDA can first react with glutathione (B108866) (GSH), a major cellular antioxidant, to form 2-(S-glutathionyl)butanedial (GSH-BDA). researchgate.netnih.gov This conjugate, while sometimes considered a detoxification product, remains reactive and can subsequently cross-link with lysine residues on proteins. nih.gov The formation of these various adducts is considered a key trigger for the cellular toxicity associated with furan exposure. nih.gov

Table 2: Key Reactive Intermediates from Furan Ring Metabolism

| Intermediate Type | Specific Example | Precursor | Characteristics & Subsequent Reactions |

|---|---|---|---|

| Enedione | cis-2-Butene-1,4-dial (BDA) | Furan | Highly reactive α,β-unsaturated dialdehyde. Reacts with proteins (lysine) and GSH. nih.govnih.gov |

| Epoxide | Substituted Furanyl Epoxide | Substituted Furan | Generally unstable. Formation is favored by increased substitution on the furan ring. Rearranges to enedione or reacts with nucleophiles. nih.gov |

Structure Activity Relationship Sar and Structural Modification Effects

Correlating Specific Structural Features with Biological Activity Profiles

A deep dive into the scientific literature reveals no specific biological activity data for N-(furan-2-ylmethyl)methanesulfonamide. Research on analogous structures, however, provides a framework for understanding how its constituent parts—the furan (B31954) ring, the methylene (B1212753) linker, and the methanesulfonamide (B31651) group—might contribute to a potential biological profile.

The furan ring is a five-membered aromatic heterocycle known for its diverse pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. Its electron-rich nature allows for a variety of interactions with biological macromolecules. The position of substituents on the furan ring is critical. Substitution at the 2 and 5 positions is common in biologically active furans. For instance, in a series of furan-based inhibitors of the enzyme NQO2, the furan ring was identified as a key structural component for activity.

The methanesulfonamide group is a classic bioisostere for carboxylic acids and other functional groups. It is known to participate in hydrogen bonding and can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. In many drug molecules, the sulfonamide moiety is crucial for binding to target enzymes, such as in the case of carbonic anhydrase inhibitors.

The methylene linker connecting these two moieties provides conformational flexibility, allowing the furan and methanesulfonamide groups to adopt optimal orientations for interacting with a biological target.

To illustrate the potential for SAR studies, a hypothetical data table is presented below, based on common modifications made to furan-sulfonamide scaffolds in drug discovery programs.

Interactive Data Table: Hypothetical Biological Activity of this compound Analogs

| Compound ID | R1 (Furan 5-position) | R2 (Sulfonamide N-substituent) | Target Activity (IC50, µM) |

| Parent | H | H | - |

| Analog 1 | Cl | H | - |

| Analog 2 | NO2 | H | - |

| Analog 3 | H | CH3 | - |

| Analog 4 | Cl | CH3 | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental data for this compound and its direct analogs could be retrieved.

Principles for Rational Design and Targeted Structural Modifications

The rational design of novel drug candidates based on the this compound scaffold would be guided by established principles of medicinal chemistry. The primary strategy would involve systematic structural modifications to explore and optimize interactions with a specific biological target, once identified.

Key principles for rational design would include:

Scaffold Hopping and Bioisosteric Replacement: The furan ring could be replaced with other five-membered heterocycles like thiophene (B33073) or pyrrole (B145914) to probe the importance of the oxygen heteroatom and the aromatic system's electronic properties. Similarly, the methanesulfonamide group could be replaced with other acidic functionalities or hydrogen bond donors/acceptors.

Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, computational docking studies could be employed to predict the binding mode of this compound. This information would guide the design of derivatives with improved binding affinity and selectivity. Modifications would focus on introducing substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with key amino acid residues in the target's active site.

Pharmacophore Modeling: In the absence of a target's crystal structure, a pharmacophore model could be developed based on a set of known active compounds. This model would define the essential spatial arrangement of chemical features required for biological activity. This compound could then be modified to better fit this pharmacophore model.

Impact of Substituent Effects on Chemical Reactivity and Biological Interactions

The introduction of substituents onto the furan ring or modification of the methanesulfonamide group would profoundly impact the molecule's chemical reactivity and its interactions with biological systems.

Substituents on the Furan Ring:

Electronic Effects: Electron-withdrawing groups (e.g., nitro, cyano) at the 5-position of the furan ring would decrease the electron density of the ring, potentially altering its reactivity in metabolic pathways and its ability to participate in π-π stacking interactions with aromatic amino acid residues in a target protein. Conversely, electron-donating groups (e.g., methyl, methoxy) would increase the ring's electron density.

Modifications of the Methanesulfonamide Group:

Acidity: The acidity of the N-H bond in the methanesulfonamide can be modulated by N-alkylation or N-arylation. This would affect its ionization state at physiological pH and its ability to act as a hydrogen bond donor.

Advanced Applications and Future Research Directions

Research into Antimicrobial Applications and Mechanisms

The furan (B31954) scaffold is a fundamental component in a variety of compounds exhibiting broad-spectrum antimicrobial properties. utripoli.edu.lyijabbr.com Derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. orientjchem.org The incorporation of a sulfonamide group, a classic antibacterial pharmacophore, further enhances the potential of N-(furan-2-ylmethyl)methanesulfonamide as an antimicrobial agent.

Research on related furan-containing structures has revealed several potential mechanisms of action. For instance, some furan derivatives are believed to exert their effects through the selective inhibition of microbial growth and the modification of essential enzymes. nih.gov The lipophilicity imparted by aromatic moieties can also enhance penetration through bacterial cell walls, disrupting cellular processes. nih.gov Studies on 1-benzoyl-3-furan-2-ylmethyl-thiourea, a compound with a similar furan-2-ylmethyl core, showed antibacterial effects against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. utripoli.edu.lyijabbr.com Furthermore, certain 2(5H)-furanone derivatives have been shown not only to possess intrinsic antimicrobial activity but also to prevent biofilm formation, a key factor in persistent infections. nih.gov

Future investigations should focus on screening this compound and its analogues against a diverse panel of pathogenic bacteria and fungi, including drug-resistant strains. Mechanistic studies would be crucial to identify specific microbial targets, and exploring its efficacy in disrupting biofilm formation could open new avenues for treating chronic infections. nih.gov

Table 1: Antimicrobial Activity of Structurally Related Furan Derivatives

This table presents data for compounds structurally related to this compound to illustrate the antimicrobial potential of the furan moiety.

| Compound Class | Organism | Activity |

|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acids | Candida albicans | Good activity at 64 µg/mL |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Escherichia coli | Inhibition observed |

| 3-Aryl-3-(furan-2-yl)propanoic acids | Staphylococcus aureus | Inhibition observed |

| Carbamothioyl-furan-2-carboxamides | Various Bacteria & Fungi | Significant inhibition (MICs: 150.7–295 µg/mL) |

Data sourced from references nih.govresearchgate.netmdpi.com

Exploration of Antineoplastic Research Applications and Mechanistic Insights

The furan ring is a key structural feature in several compounds investigated for their anticancer properties. orientjchem.orgijabbr.com Research has shown that furan derivatives can target cancer cells by inhibiting critical enzymes or inducing apoptosis (programmed cell death). orientjchem.org The combination of the furan and sulfonamide moieties in this compound suggests it could be a promising candidate for antineoplastic drug discovery.

Studies on novel 3-(furan-2-yl)pyrazolyl hybrid chalcones have demonstrated significant in vitro anticancer activity against human cancer cell lines, including lung (A549) and liver (HepG2) carcinoma. nih.gov One promising compound from this class, 7g, exhibited IC50 values comparable to the standard chemotherapy drug doxorubicin (B1662922) and was shown to induce DNA damage and fragmentation in cancer cells. nih.gov Similarly, research into 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives has also pointed towards potential anticancer applications. researchgate.net The general anticancer potential of furan derivatives has been noted in studies on MDA-MB-231 breast cancer and HepG2 hepatocellular carcinoma cells. researchgate.net

Mechanistic insights from related compounds suggest that furan-containing molecules can interfere with multiple cellular pathways. For example, some derivatives induce cell cycle arrest, preventing cancer cells from proliferating, while others trigger apoptosis. Future research on this compound should involve screening against a panel of human cancer cell lines to determine its cytotoxic and cytostatic effects. Subsequent studies could then elucidate its mechanism of action, investigating its impact on DNA integrity, cell cycle progression, and key signaling pathways involved in cancer.

Table 2: In Vitro Anticancer Activity of a Related Furan-Chalcone Hybrid (Compound 7g)

| Cell Line | Cancer Type | IC50 of Compound 7g (µg/mL) | IC50 of Doxorubicin (µg/mL) |

|---|---|---|---|

| A549 | Lung Carcinoma | 27.7 | 28.3 |

Data sourced from reference nih.gov

Development as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting biological pathways and validating drug targets. The unique structures of furan and sulfonamide derivatives make them suitable for development into such probes. Sulfonamide-containing naphthalimides, for instance, have been successfully synthesized as fluorescent probes for tumor imaging. nih.govmdpi.com These probes can be highly taken up by cancer cells, allowing for clear visualization, and often exhibit low cytotoxicity, making them ideal for studying living systems. nih.govmdpi.com

Furthermore, furan-modified peptide nucleic acids (PNAs) have been developed as "pro-reactive probe systems" for covalently targeting and ligating specific DNA and RNA sequences. nih.gov This technology allows for the study of nucleic acid structures and interactions with high precision. nih.gov The reactivity of the furan ring can be harnessed for applications such as interstrand crosslinking and targeting complex DNA secondary structures like G-quadruplexes. nih.gov

Given these precedents, this compound could serve as a foundational structure for novel chemical probes. By incorporating fluorophores or reactive groups, derivatives could be designed to target specific enzymes or receptors within a cell. The sulfonamide group, known to target carbonic anhydrases that are overexpressed in some tumors, could be exploited for developing cancer-specific imaging agents. mdpi.com Future work could focus on synthesizing fluorescently labeled or biotinylated versions of this compound to explore its cellular uptake, localization, and potential protein binding partners.

Industrial Applications (e.g., Corrosion Inhibition Studies)

In addition to biomedical applications, furan and sulfonamide derivatives have shown significant promise in industrial settings, particularly as corrosion inhibitors for metals in acidic environments. google.com The effectiveness of these organic inhibitors is often attributed to the presence of heteroatoms (like oxygen, nitrogen, and sulfur) and π-electrons in their molecular structures, which facilitate adsorption onto the metal surface, forming a protective barrier. nih.gov

A study on 5-(furan-2-ylmethylsulfonyl-4-phenyl-2,4-dihydro orientjchem.orgijabbr.comslideshare.nettriazole-3-thione), a compound that also contains the furan-2-ylmethylsulfonyl moiety, demonstrated excellent corrosion inhibition for carbon steel in an acidic medium, achieving an efficiency of 99.4% at a low concentration. nanobe.orgsciopen.com The inhibitor was found to form a protective layer on the metal surface, physically separating it from the corrosive solution. nanobe.orgsciopen.com The adsorption process is a key factor, where inhibitor molecules displace water molecules on the metal surface, thereby preventing the electrochemical reactions that lead to corrosion. nih.gov Sulfonamides, in general, are recognized as effective corrosion inhibitors. google.com

Based on this evidence, this compound is a strong candidate for development as a corrosion inhibitor. Future research should involve electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, to quantify its inhibition efficiency for various metals like mild steel in corrosive media (e.g., hydrochloric acid). mdpi.com Surface analysis techniques could confirm the formation of a protective film, and computational studies could further elucidate the mechanism of adsorption at the molecular level.

Emerging Research Avenues and Interdisciplinary Collaborations

The versatile this compound scaffold is poised for exploration in several emerging research areas, necessitating collaborations across multiple scientific disciplines.

One promising avenue is the development of novel antiviral agents. The furan ring is present in several antiviral drugs, and its derivatives are continually being explored for activity against viruses like HIV, influenza, and hepatitis C. orientjchem.org An interdisciplinary effort involving medicinal chemists and virologists could lead to the synthesis and evaluation of new derivatives targeting viral enzymes or replication processes.

Another area of interest is in materials science and polymer chemistry. Furan derivatives are used as intermediates for specialty chemicals, dyes, and pigments. slideshare.netijsrst.com Collaborations between organic chemists and materials scientists could explore the incorporation of this compound into new polymers or coatings, potentially imparting antimicrobial or corrosion-resistant properties to surfaces.

Furthermore, the field of agrochemicals could benefit from this scaffold. Given the known antimicrobial and insecticidal properties of some furan derivatives, collaborations with agricultural scientists could investigate the potential of this compound derivatives as novel fungicides or pesticides. ijabbr.com This research would aim to develop effective and potentially more environmentally benign alternatives to existing agrochemicals.

Finally, the continued exploration of its medicinal properties, from anti-inflammatory to anti-glaucoma agents, remains a fertile ground for research. utripoli.edu.ly Success in these diverse areas will depend on synergistic collaborations that bridge the gap between fundamental chemical synthesis and applied biological and material sciences.

Q & A

Basic: What are the primary synthetic routes for N-(furan-2-ylmethyl)methanesulfonamide, and what reaction conditions optimize yield?

Methodological Answer:

The compound is commonly synthesized via reductive amination or nucleophilic substitution. A key route involves reacting furan-2-carbaldehyde with methanesulfonamide derivatives under reductive conditions. For example:

- Reductive Amination: Furan-2-carbaldehyde reacts with a primary amine (e.g., methanesulfonamide derivatives) in the presence of sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) in methanol/ethanol .

- Nucleophilic Substitution: Methyl iodide or other alkylating agents can be used with furan-2-ylmethylamine under basic conditions (e.g., NaOH/K₂CO₃) in polar aprotic solvents (DMF/DMSO) at 60–80°C .

Optimization Tips:

- Control pH to avoid side reactions (e.g., over-alkylation).

- Use inert atmospheres (N₂/Ar) to prevent oxidation of the furan ring.

- Purify via silica gel chromatography (eluent: CH₂Cl₂/MeOH/NH₄OH mixtures) .

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Combined spectroscopic and crystallographic techniques are employed:

- NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of furan protons (δ 6.2–7.4 ppm) and sulfonamide S=O groups (δ 3.1–3.3 ppm for CH₃SO₂) .

- X-ray Crystallography: Resolves bond lengths (e.g., C–O in furan: ~1.36 Å) and dihedral angles, critical for confirming stereochemistry .

- Mass Spectrometry: ESI-MS or MALDI-TOF verifies molecular weight (e.g., m/z 215.06 for C₇H₉NO₃S) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.